

Introduction: Unveiling a Versatile Synthetic Building Block

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Compound of Interest

Compound Name: 3-Aminocrotonitrile

CAS No.: 870-64-4

Cat. No.: B7779765

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3-Aminocrotonitrile (also known as β -aminocrotonitrile or diacetonitrile) is a bifunctional organic compound featuring both an amine and a nitrile group.^[1] This unique structural arrangement imparts a versatile reactivity profile, establishing it as a crucial intermediate in a multitude of synthetic applications.^[2] While not naturally occurring, its industrial synthesis provides a readily available platform for constructing complex molecular architectures.^[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and handling, specifically tailored for professionals in chemical research and drug development who leverage this molecule for creating novel heterocyclic compounds, active pharmaceutical ingredients (APIs), and advanced materials.^{[3][4]}

Physicochemical and Spectroscopic Properties

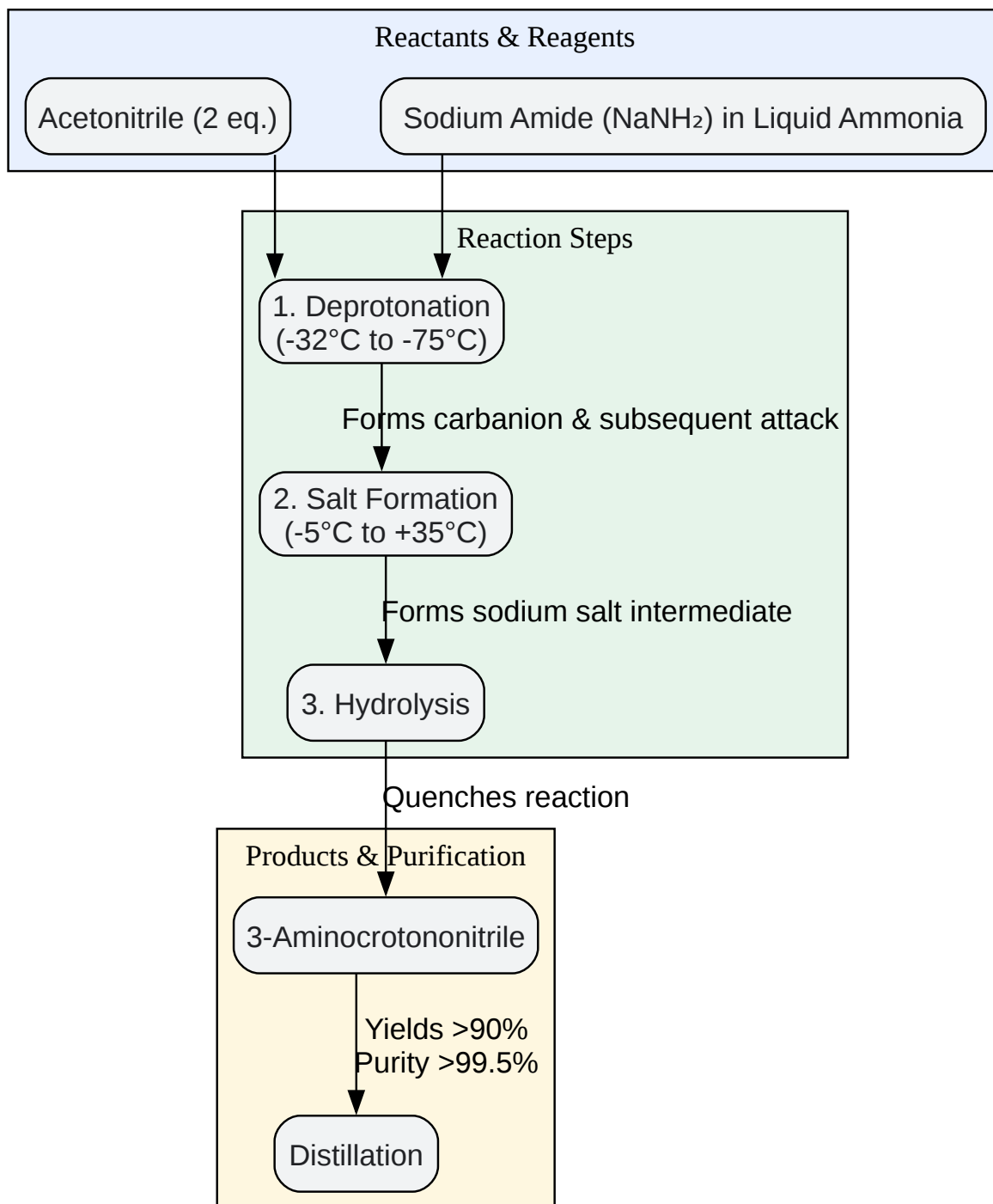
3-Aminocrotonitrile typically appears as yellowish flakes or a pale yellow solid, though it can also exist as a liquid depending on purity and ambient conditions.^{[1][3]} It exists as a mixture of cis and trans isomers, which have distinct melting points. Understanding these fundamental properties is critical for its proper handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of **3-Aminocrotonitrile**

| Property | Value | Source(s) |
|---------------------|--|-----------|
| CAS Number | 1118-61-2 | [1][5] |
| Molecular Formula | C ₄ H ₆ N ₂ | [1][5] |
| Molecular Weight | 82.10 g/mol | [5][6] |
| Appearance | Yellowish flakes or solid | [1][3][7] |
| Melting Point | 79–83 °C (cis-form); 52–53 °C (trans-form) | [3][7] |
| Boiling Point | 120 °C at 4 mmHg | [7][8] |
| Solubility | Very soluble in water and ethanol; sparingly soluble in benzene. | [1][3][8] |
| pKa | 3.88 ± 0.70 (Predicted) | [1][8] |
| Storage Temperature | 2–8 °C, in a cool, dry, well-ventilated place. | [1][8][9] |

Core Synthesis: Dimerization of Acetonitrile

The most prevalent and industrially significant method for producing **3-aminocrotonitrile** is the base-catalyzed dimerization of acetonitrile.[3][10] This reaction hinges on the deprotonation of acetonitrile to form a carbanion, which then attacks the nitrile group of a second acetonitrile molecule. The choice of a strong, sterically unhindered base is crucial to favor deprotonation over direct nucleophilic attack on the nitrile, which would lead to undesired acetamide byproducts.[11] Sodium amide (NaNH₂) in liquid ammonia is a highly effective system for this transformation, achieving high yields and purity.[10][11][12]



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Caption: Workflow for the synthesis of **3-aminocrotonitrile** via dimerization.

Experimental Protocol: Synthesis via Acetonitrile Dimerization

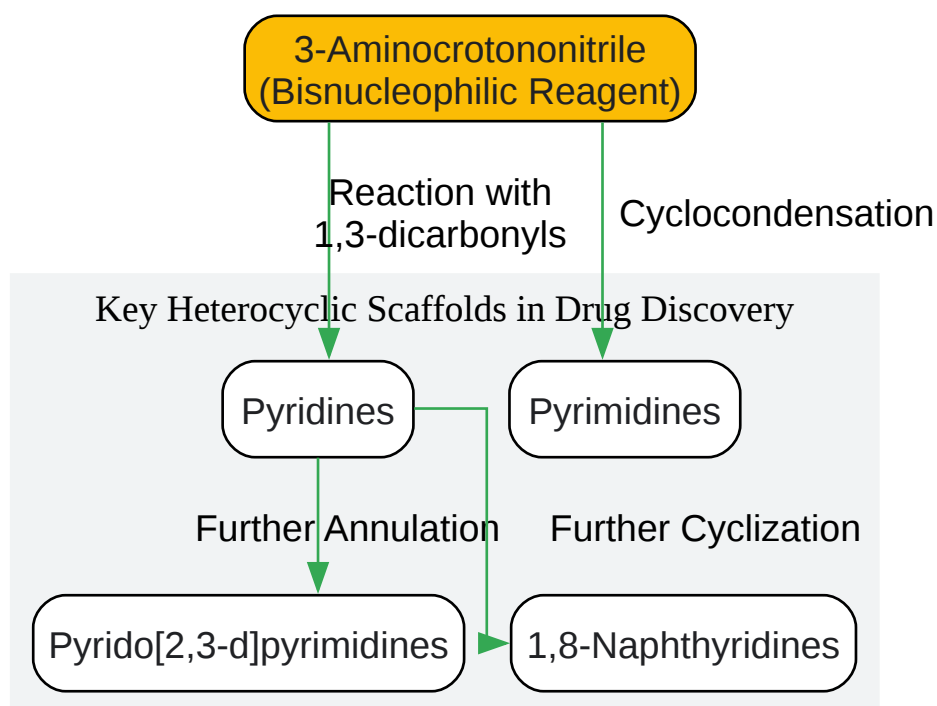
This protocol describes a laboratory-scale synthesis adapted from established industrial processes.[\[11\]](#)[\[12\]](#)

- **Reactor Setup:** Equip a three-necked flask with a mechanical stirrer, a dry ice condenser, and a gas inlet. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
- **Base Preparation:** Charge the flask with liquid ammonia at approximately -75°C to -32°C .[\[11\]](#) Cautiously add sodium amide (NaNH_2). The sodium amide may also be prepared in situ.[\[11\]](#)
- **Acetonitrile Addition:** Slowly add acetonitrile to the sodium amide suspension while maintaining the low temperature. A molar ratio of approximately 2:1 acetonitrile to sodium amide is typically used.[\[11\]](#)
- **Salt Formation:** After the addition is complete, allow the reaction mixture to warm gradually to a temperature between -5°C and $+35^{\circ}\text{C}$ (preferably room temperature).[\[11\]](#)[\[12\]](#) This step is usually completed within 0.5 to 2 hours and results in the formation of the sodium salt of **3-aminocrotonitrile**.[\[11\]](#)[\[12\]](#)
- **Hydrolysis:** Carefully and slowly add water to the reaction mixture to hydrolyze the sodium salt and quench the reaction.[\[11\]](#)
- **Workup and Isolation:** After hydrolysis, the product can be extracted using an appropriate organic solvent. The combined organic phases are then dried and the solvent is removed under reduced pressure.
- **Purification:** The crude **3-aminocrotonitrile** is purified by vacuum distillation to yield a product with purity often exceeding 99.5%.[\[11\]](#)[\[12\]](#)

Reactivity and Applications in Drug Development

The synthetic utility of **3-aminocrotonitrile** stems from its identity as a bisnucleophilic reagent.[\[2\]](#)[\[7\]](#) The amino group and the α -carbon can both act as nucleophiles, making it an exceptional precursor for the synthesis of a wide variety of heterocyclic systems, which are foundational scaffolds in medicinal chemistry.[\[1\]](#)[\[2\]](#)

- **Pyridine and Pyrimidine Synthesis:** It is extensively used as a key intermediate for synthesizing substituted pyridines and pyrimidines.[1][7] These heterocycles are prevalent in numerous pharmaceutical compounds.
- **Condensation Reactions:** It readily participates in condensation reactions with various electrophiles. For instance, it reacts with ferrocenyl-1,2-enones to produce ferrocenyl pyridines and undergoes cyclocondensation with hexafluoroacetone derivatives to form bis(trifluoromethyl)pyrimidinones.[7]
- **Diazotization Coupling:** It can undergo diazotization coupling reactions with substituted anilines, leading to the formation of 2-arylhydrazone-3-ketimino-butryonitriles.[7]
- **Precursor to Bicycles and Polycycles:** Its role as a precursor extends to the synthesis of more complex fused ring systems like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, which are of significant interest in drug discovery.[13]



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Caption: Role of **3-Aminocrotononitrile** as a precursor to key heterocycles.

Safety, Handling, and Toxicology

3-Aminocrotonitrile is classified as moderately toxic and requires careful handling to avoid exposure.[1] Systemic toxicity can occur due to the metabolic release of cyanide ions, a characteristic of many nitriles.[1]

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |
|-------------------------------------|---|-----------|
| GHS Pictograms | GHS06 (Skull and crossbones) | [7] |
| Signal Word | Danger | [7][14] |
| Hazard Statements | H302: Harmful if swallowed H311: Toxic in contact with skin H317: May cause an allergic skin reaction | [7][14] |
| Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352+P312 | [9][14] |
| Personal Protective Equipment (PPE) | N95 dust mask, chemical-resistant gloves, safety goggles/eyeshields. | [9][14] |
| Incompatibilities | Strong acids, oxidizing agents, acid anhydrides, acid chlorides. | [1][15] |

Protocol: Spill and Exposure Management

- Immediate Action: Evacuate personnel from the immediate spill area. Ensure adequate ventilation.[9]
- Personal Protection: Don appropriate PPE, including respiratory protection, gloves, and eye protection before approaching the spill.[9]

- Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[9]
- Cleanup: For solid spills, carefully sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[9]
- Decontamination: Wash the spill area thoroughly.
- Exposure Response:
 - Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
 - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[9]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

3-Aminocrotonitrile is a cornerstone intermediate for synthetic chemists, particularly those in pharmaceutical and agrochemical R&D. Its value lies in the efficient and versatile pathways it opens for the construction of diverse and complex heterocyclic structures. A thorough understanding of its physicochemical properties, optimized synthesis routes, and stringent safety protocols is paramount for harnessing its full potential while ensuring laboratory safety. Its continued application in novel synthetic methodologies underscores its importance as a fundamental building block in modern organic chemistry.

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